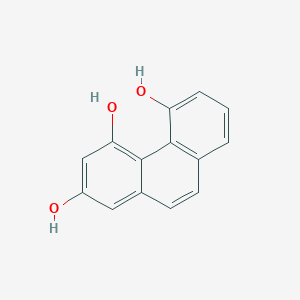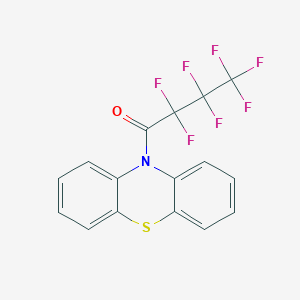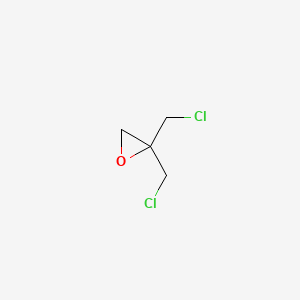
2,2-Bis(chloromethyl)oxirane
説明
2,2-Bis(chloromethyl)oxirane, also known as Epichlorohydrin, is an organochlorine compound and an epoxide . It is a colorless liquid with a pungent, garlic-like odor . It is moderately soluble in water, but miscible with most polar organic solvents . It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers .
Molecular Structure Analysis
The molecular formula of 2,2-Bis(chloromethyl)oxirane is C4H6Cl2O . It has a molecular weight of 141 . The InChI code is 1S/C4H6Cl2O/c5-1-4(2-6)3-7-4/h1-3H2 .Physical And Chemical Properties Analysis
2,2-Bis(chloromethyl)oxirane is a colorless liquid with a pungent, garlic-like odor . It is moderately soluble in water, but miscible with most polar organic solvents .科学的研究の応用
Synthesis and Reactivity
2,2-Bis(chloromethyl)oxirane and related compounds have been extensively studied for their reactivity and utility in synthesis. Aroua and Baklouti (2008) demonstrated the synthesis of bis (cyclic dithiocarbonates) bridged by a polyoxyethylene chain using bis-oxiranes, highlighting the compound's role in producing polyoxyethylene bis (five-membered cyclic dithiocarbonates) (Aroua & Baklouti, 2008). Additionally, Mąkosza and Krylova (1997) explored the reactivity of the chloromethyl trans-β-styryl sulfone carbanion, derived from a similar structure, with various compounds under phase-transfer catalysis conditions (Mąkosza & Krylova, 1997).
Dental Material Research
The compound's derivatives, particularly oxiranes, have been explored for their potential in developing non-shrinking dental composite materials. Schweikl, Schmalz, and Weinmann (2002) investigated new oxiranes and siloranes for their mutagenic activity in Salmonella typhimurium, aiming to address the reactivity and safety aspects of these compounds in biological systems (Schweikl, Schmalz, & Weinmann, 2002).
Ring-Opening Reactions
V. Petrov (2002) described the ring opening of 2,2-bis(trifluoro)-methyl)oxirane by various nucleophiles, demonstrating the selective formation of tertiary alcohols. This study highlights the importance of 2,2-Bis(chloromethyl)oxirane and its derivatives in chemical synthesis, particularly in creating materials containing CH2C(CF3)2OH groups (Petrov, 2002).
Photo-Patternable Cross-Linked Epoxy Systems
Research by Huh et al. (2009) involved synthesizing bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate and related polymers for developing a novel photo-patternable cross-linked epoxy system. This application is particularly relevant in deep UV lithography, showcasing the versatility of 2,2-Bis(chloromethyl)oxirane derivatives in advanced material science (Huh et al., 2009).
Computational Chemistry Studies
Yutilova, Bespal’ko, and Shved (2019) conducted a computational study on the ring opening of 2-(chloromethyl)oxirane by various anions, providing insights into the SN2-like mechanism of this reaction. This research contributes to a deeper understanding of the chemical behavior of oxirane derivatives in synthetic applications (Yutilova, Bespal’ko, & Shved, 2019).
Applications in Corrosion Inhibition
Dagdag et al. (2019) investigated the effectiveness of aromatic epoxy monomers, derivatives of oxirane, as corrosion inhibitors for carbon steel in acidic solutions. Their study demonstrates the potential use of 2,2-Bis(chloromethyl)oxirane derivatives in industrial applications, particularly in enhancing material longevity (Dagdag et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2,2-bis(chloromethyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c5-1-4(2-6)3-7-4/h1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMBUGYOVSCZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508359 | |
| Record name | 2,2-Bis(chloromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1003-20-9 | |
| Record name | 2,2-Bis(chloromethyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(chloromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



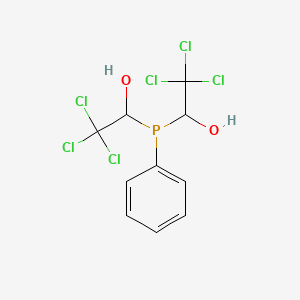
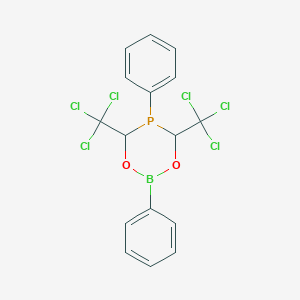
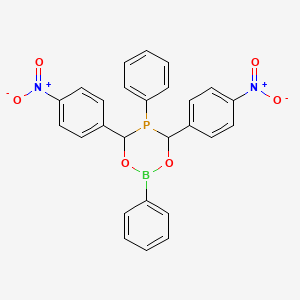
![1H-Indole, 3-methyl-1-[(trimethylsilyl)methyl]-](/img/structure/B3044567.png)
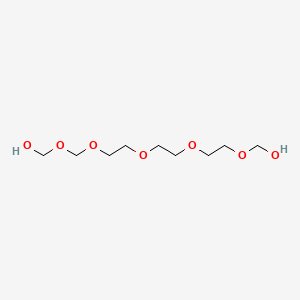
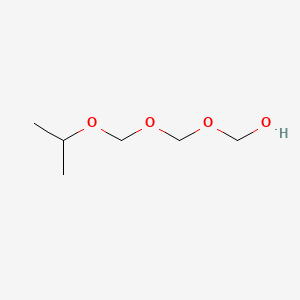
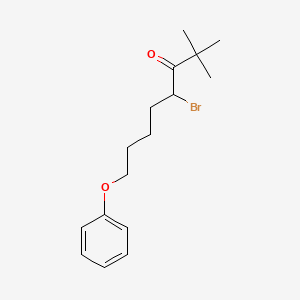
![2,8,9-Trioxa-5-aza-1-phosphabicyclo[3.3.3]undecane, 1-oxide](/img/structure/B3044572.png)
![N-[2-(4-Benzylpiperazin-1-yl)ethyl]-2-bromobenzamide](/img/structure/B3044574.png)
![1,9-Dihydropyrrolo[2,3-b]carbazole](/img/structure/B3044575.png)
![3-Chloro-6-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyridazine](/img/structure/B3044576.png)
